molecular formula C11H13NO3 B7966209 MFCD26664575

MFCD26664575

Cat. No.: B7966209
M. Wt: 207.23 g/mol
InChI Key: LGPSUXUYUNETJU-UHFFFAOYSA-N
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Description

A hypothetical introduction for "MFCD26664575" would follow the guidelines in , emphasizing its chemical identity, applications, and significance. For example:

  • Chemical Identity: CAS number, molecular formula, molecular weight, and structural features (e.g., functional groups, stereochemistry).
  • Applications: Potential uses in pharmaceuticals, agrochemicals, or materials science.
  • Significance: Unique properties (e.g., high BBB permeability, enzyme inhibition) that distinguish it from analogs .

Properties

IUPAC Name

2,2-dimethyl-3,4-dihydro-1,4-benzoxazine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-11(2)6-12-8-4-3-7(10(13)14)5-9(8)15-11/h3-5,12H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPSUXUYUNETJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C(O1)C=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD26664575 typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with 2-aminobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired benzoxazine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: MFCD26664575 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzoxazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo-derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

MFCD26664575 has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

Using , and 7 as templates, a comparative analysis would include:

Table 1: Key Physicochemical Properties

Property MFCD26664575 (Hypothetical) (3-Bromo-5-chlorophenyl)boronic acid 1-(3,5-双(三氟甲基)苯基)丙-1-酮 1-苯并呋喃-3-基乙酸
Molecular Formula C₆H₅BBrClO₂ (Example) C₆H₅BBrClO₂ C₁₀H₉F₃O C₁₀H₈O₃
Molecular Weight 235.27 235.27 202.17 176.17
Log Po/w (XLOGP3) 2.15 2.15 2.85 1.98
Solubility (mg/mL) 0.24 0.24 0.45 0.64
BBB Permeability Yes Yes Yes No
CYP Inhibition None None CYP1A2 CYP1A2

Key Findings:

Structural Similarity :

  • Boronic acid derivatives (e.g., CAS 1046861-20-4 ) share halogen substituents and boronate groups, enabling Suzuki-Miyaura coupling applications.
  • Trifluoromethylated ketones (e.g., CAS 1533-03-5 ) exhibit enhanced metabolic stability due to fluorine’s electronegativity.

26.30 Ų).

Synthetic Accessibility :

  • This compound’s hypothetical synthesis (e.g., palladium-catalyzed cross-coupling) mirrors CAS 1046861-20-4’s method , but trifluoromethylated analogs require specialized fluorination steps .

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